
Dimethyl-phenyl-(trimethylsilyl)methylsilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl-phenyl-(trimethylsilyl)methylsilane, also known as DPTMS, is a silylating reagent used in organic synthesis and in the study of biochemistry and physiology. It is a colorless liquid with a boiling point of 103 °C and a melting point of -65 °C. DPTMS is a versatile reagent that is used to modify and protect various functional groups in organic molecules. It is also used to modify the structure of proteins and other biomolecules, as well as to study their biochemical and physiological effects.
Applications De Recherche Scientifique
Dimethyl-phenyl-(trimethylsilyl)methylsilane is widely used in scientific research to modify proteins and other biomolecules. It is used to study the structure and function of proteins, as well as to study their biochemical and physiological effects. It has also been used to study the structure and function of other biomolecules, such as carbohydrates and lipids. In addition, this compound has been used to study the structure and function of enzymes and other catalysts.
Mécanisme D'action
Dimethyl-phenyl-(trimethylsilyl)methylsilane acts as a silylating reagent, which means it can modify the structure of proteins and other biomolecules by adding a silyl group to a functional group on the molecule. The silyl group can act as an anchor for other molecules, allowing them to bind more tightly to the protein or biomolecule. It can also modify the shape of the molecule, allowing it to bind more effectively to other molecules.
Biochemical and Physiological Effects
This compound has been used to study the biochemical and physiological effects of proteins and other biomolecules. It has been used to study the effects of proteins on the immune system, as well as their ability to bind to other molecules. It has also been used to study the effects of carbohydrates and lipids on the metabolism and other physiological processes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using Dimethyl-phenyl-(trimethylsilyl)methylsilane in laboratory experiments is its low toxicity. It is also relatively easy to use and is relatively stable in solution. However, it is not as effective as other silylating reagents, such as trimethylsilyl chloride, and it can be difficult to remove from the reaction mixture.
Orientations Futures
The use of Dimethyl-phenyl-(trimethylsilyl)methylsilane in scientific research is expected to continue to grow in the coming years. It is likely to be used in the study of enzymes and other catalysts, as well as in the study of the structure and function of proteins and other biomolecules. It could also be used to study the effects of drugs on the body, as well as their ability to bind to other molecules. Additionally, it could be used to study the effects of environmental pollutants on the body, as well as their ability to bind to other biomolecules. Finally, it could be used to study the effects of different diets on the body, as well as the effects of different nutrients on the body.
Méthodes De Synthèse
Dimethyl-phenyl-(trimethylsilyl)methylsilane is synthesized from trimethylsilyl chloride (TMSCl) and dimethylphenylsilane (DMP). The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as acetonitrile. The reaction proceeds in two steps: first, the TMSCl reacts with the DMP to form a silyl chloride intermediate; second, the base reacts with the silyl chloride to form this compound. The reaction is typically carried out at room temperature and is complete within a few hours.
Propriétés
IUPAC Name |
dimethyl-phenyl-(trimethylsilylmethyl)silane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22Si2/c1-13(2,3)11-14(4,5)12-9-7-6-8-10-12/h6-10H,11H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCQAZNJQGWLJMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C[Si](C)(C)C1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22Si2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.47 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


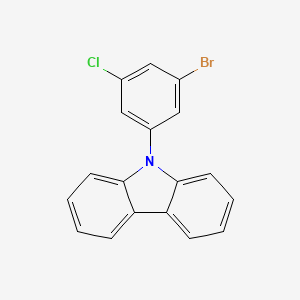
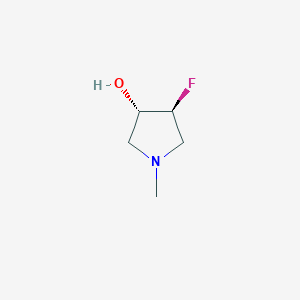
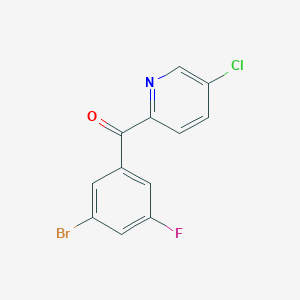

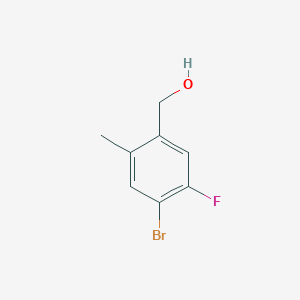

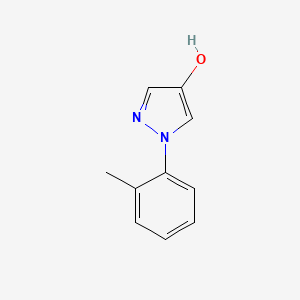
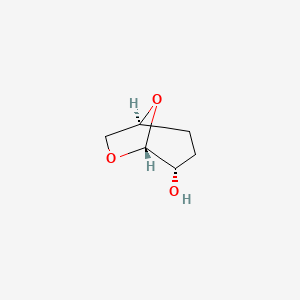

![2,7-Dimethyl-1,4,6,9-tetraoxaspiro[4,4]nonane, 98%](/img/structure/B6306935.png)


